molecular formula C11H13NO7 B8122737 4-Nitrophenyl b-L-arabinofuranoside

4-Nitrophenyl b-L-arabinofuranoside

Cat. No.: B8122737
M. Wt: 271.22 g/mol
InChI Key: DUYYBTBDYZXISX-MMWGEVLESA-N
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Description

Contextualization within Chromogenic Glycoside Substrates for Hydrolase Characterization

In the field of enzymology, the characterization of hydrolase activity relies on substrates that can signal the progress of an enzymatic reaction. Chromogenic glycoside substrates are indispensable tools for this purpose. These synthetic compounds consist of a sugar moiety, the glycone, linked to a chromophore, the aglycone. The glycosidic bond connecting these two parts is the target for specific glycoside hydrolase enzymes.

The fundamental principle of a chromogenic assay is straightforward yet powerful: the intact substrate is colorless, but upon enzymatic cleavage of the glycosidic bond, the chromophore is released. This liberated chromophore is colored and can be quantified using a spectrophotometer. The intensity of the color produced is directly proportional to the amount of product formed, and thus to the enzyme's activity. A widely used chromophore in these substrates is 4-nitrophenol (B140041) (p-nitrophenol), which, when released, imparts a yellow color that can be measured at or around 405 nm. ontosight.ai This method allows for sensitive and continuous monitoring of enzyme kinetics, making it ideal for determining key enzymatic parameters such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax). ontosight.ai

Rationale for Specific β-L-Arabinofuranosidic Linkage Probes in Biochemical Research

The specificity of a chromogenic substrate is determined by its sugar component and the stereochemistry of the glycosidic linkage. 4-Nitrophenyl β-L-arabinofuranoside is designed specifically to probe for β-L-arabinofuranosidases, a particular class of glycoside hydrolases. The rationale for designing probes for this specific linkage stems from the natural abundance and biological significance of L-arabinose.

L-arabinose is a key component of plant cell wall polysaccharides, such as hemicelluloses (like arabinoxylans) and pectins (like arabinans and arabinogalactans). nih.govnih.gov Enzymes that can cleave L-arabinofuranosyl residues, particularly with a β-linkage, are crucial in the biological degradation of plant biomass. These enzymes are of significant interest in various biotechnological applications, including the biofuel industry, where they contribute to the breakdown of complex plant materials into fermentable sugars. nih.gov Furthermore, β-L-arabinofuranosidases are present in the human gut microbiome, where they play a role in the digestion of dietary fibers. nih.govnih.gov The use of a specific probe like 4-Nitrophenyl β-L-arabinofuranoside allows researchers to isolate and study the activity of these specific enzymes, distinguishing them from other glycosidases and enabling a deeper understanding of their function in complex biological systems.

Historical Development and Significance in Glycosidase Activity Assays

While p-nitrophenyl-based substrates for various glycosidases have been in use for a considerable time, the synthesis and application of 4-Nitrophenyl β-L-arabinofuranoside is a more recent development, driven by the discovery of novel enzymes with this specific activity. A key advancement was reported in 2013 with the stereospecific synthesis of 4-Nitrophenyl β-L-arabinofuranoside. nih.gov This was significant because previous methods often resulted in a mixture of α and β isomers, complicating kinetic analyses.

The development of this specific substrate was crucial for the characterization of newly discovered β-L-arabinofuranosidases, such as HypBA1 from the human gut bacterium Bifidobacterium longum. nih.govnih.gov Studies revealed that 4-Nitrophenyl β-L-arabinofuranoside is an efficient substrate for these novel enzymes, in some cases showing a higher apparent affinity compared to other available substrates. nih.gov Its availability has been instrumental in defining a new family of glycoside hydrolases (GH127) and in elucidating the metabolic pathways for the utilization of plant-derived arabinooligosaccharides by gut bacteria. nih.gov The synthesis and use of this compound underscore a targeted approach in enzymology, where specific tools are developed to explore new enzymatic activities and their biological roles.

Data Tables

Table 1: Physicochemical Properties of 4-Nitrophenyl β-L-arabinofuranoside

Property Value
Molecular Formula C₁₁H₁₃NO₇
Molecular Weight 271.22 g/mol
Physical Form Powder
CAS Number 1502875-78-6
Synonyms p-nitrophenyl β-l-arabinofuranoside, PNP-β-L-arabinofuranoside

Data sourced from PubChem and commercial suppliers. nih.govsigmaaldrich.com

Table 2: Example of an Enzyme Characterized Using 4-Nitrophenyl β-L-arabinofuranoside

Enzyme Source Organism Significance
HypBA1 Bifidobacterium longum A novel β-L-arabinofuranosidase from the human gut microbiome; its characterization helped define the GH127 glycoside hydrolase family. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5R)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYYBTBDYZXISX-MMWGEVLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Nitrophenyl β L Arabinofuranoside

Overview of Glycosylation Strategies for β-L-Arabinofuranosides

The creation of β-L-arabinofuranosidic bonds is a key step in the synthesis of various biologically important molecules. The primary difficulty lies in controlling the stereochemical outcome of the glycosylation reaction to favor the thermodynamically less stable β-anomer over the α-anomer.

Intermolecular glycosylation involves the reaction of a glycosyl donor (an activated arabinofuranose derivative) with a separate glycosyl acceptor molecule, such as 4-nitrophenol (B140041). nih.govnih.gov These methods often employ a promoter, such as a Lewis acid, to activate the leaving group at the anomeric center of the donor, facilitating nucleophilic attack by the acceptor.

However, a significant drawback of intermolecular strategies for the synthesis of L-arabinofuranosides is the frequent lack of stereoselectivity. nih.gov These reactions often yield a mixture of both α- and β-anomers, necessitating complex separation procedures to isolate the desired β-isomer. nih.gov The ratio of the isomers formed is influenced by several factors, including the nature of the protecting groups on the sugar, the type of glycosyl donor, the promoter used, and the reaction conditions. For instance, the glycosylation of 3,5-O-di-tert-butylsilylene-protected D-thioarabinofuranosides with various acceptors using NIS/AgOTf as promoters can give the corresponding β-D-arabinofuranosides in high yields. researchgate.net

To overcome the stereoselectivity challenges of intermolecular methods, intramolecular glycosylation strategies have been developed. These approaches, often termed intramolecular aglycon delivery (IAD), tether the glycosyl acceptor to the glycosyl donor through a temporary linker. This pre-organization facilitates the delivery of the aglycon to a specific face of the oxocarbenium ion intermediate, thereby directing the formation of a single anomer.

A prominent example is the use of a 2-naphthylmethyl (NAP) ether at the C-2 position of the arabinofuranose donor. nih.govnih.gov This group can mediate the intramolecular delivery of the aglycon, leading to a highly stereoselective synthesis of the β-glycoside. nih.gov Another advanced method involves boron-mediated aglycon delivery, which utilizes a boronic acid catalyst to achieve regioselective and β-stereospecific L-arabinofuranosylation under mild conditions with complete stereoselectivity. nih.gov These intramolecular methods have proven highly effective for the stereoselective synthesis of various β-L-arabinofuranosides. nih.govnih.gov

Stereoselective Synthesis of 4-Nitrophenyl β-L-Arabinofuranoside

The specific synthesis of 4-nitrophenyl β-L-arabinofuranoside highlights the practical differences between intermolecular and intramolecular strategies and the necessity of advanced methods for achieving stereocontrol. nih.gov

In the context of synthesizing 4-nitrophenyl β-L-arabinofuranoside, conventional intermolecular glycosylation approaches have been shown to be non-specific. nih.gov When L-arabinofuranose donors were reacted with 4-nitrophenol, a mixture of both the desired β-isomer and the corresponding α-isomer was produced. nih.gov This lack of selectivity is a common outcome in furanoside chemistry, partly due to the flexibility of the five-membered ring and the influence of the anomeric effect, which can favor the formation of the α-anomer. scripps.eduwikipedia.org The anomeric effect describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon. wikipedia.org

Table 1: Outcome of Intermolecular Glycosylation for 4-Nitrophenyl L-Arabinofuranoside Synthesis nih.gov

Glycosyl Donor Glycosylation Conditions Product Outcome
L-Arabinofuranose Derivative (Donor 3) Intermolecular reaction with 4-nitrophenol Mixture of α and β anomers

To achieve a stereospecific synthesis of 4-nitrophenyl β-L-arabinofuranoside, an intramolecular aglycon delivery (IAD) strategy mediated by a 2-naphthylmethyl (NAP) ether was successfully employed. nih.gov The 2-naphthylmethyl group is a versatile protecting group in carbohydrate synthesis. rsc.org In this IAD approach, the glycosyl acceptor (4-nitrophenol) is first tethered to the C-2 position of the arabinofuranose donor via the NAP ether.

This strategic placement ensures that upon activation of the anomeric center, the tethered 4-nitrophenol is delivered exclusively to the β-face of the furanose ring. This directed delivery effectively blocks the formation of the α-isomer and yields the 4-nitrophenyl β-L-arabinofuranoside stereospecifically. nih.gov This method has been successfully used for the stereoselective synthesis of various methyl β-L-arabinofuranosyl-(1→2)-, -(1→3)-, and -(1→5)-α-L-arabinofuranosides. nih.gov

Table 2: Outcome of NAP Ether-Mediated Intramolecular Glycosylation nih.gov

Glycosyl Donor Glycosylation Strategy Product Outcome
L-Arabinofuranose Derivative (Donor 3) NAP ether-mediated IAD with 4-nitrophenol Stereospecific formation of β-anomer

Structural Elucidation and Confirmation of Synthetic Products

The definitive confirmation of the structure and, crucially, the anomeric configuration (α vs. β) of the synthesized 4-nitrophenyl L-arabinofuranoside is accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Specific NMR parameters are diagnostic for the stereochemistry of the glycosidic bond.

For arabinofuranosides, the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1,H2), is a reliable indicator of the anomeric configuration. nih.govresearchgate.net A small coupling constant is characteristic of the β-anomer (a 1,2-cis relationship), while a larger value typically indicates the α-anomer (a 1,2-trans relationship). acs.org In one study, the ³J(H1,H2) value for α-L-arabinofuranosides was found to be significantly different from that of the β anomers. researchgate.net

Additionally, the ¹³C NMR chemical shift of the anomeric carbon (C-1) provides further evidence for the assigned stereochemistry. nih.govnih.gov The successful stereospecific synthesis of 4-nitrophenyl β-L-arabinofuranoside was confirmed by analyzing these key NMR data, which unambiguously supported the formation of the β-linkage. nih.gov

Table 3: Key NMR Data for Anomeric Configuration Assignment of L-Arabinofuranosides

NMR Parameter Significance for Stereochemistry
³J(H1,H2) Coupling Constant A small value (typically < 2 Hz) confirms the β-configuration (1,2-cis). nih.govnih.govacs.org

| ¹³C Chemical Shift of C-1 | The specific chemical shift value of the anomeric carbon helps to confirm the anomeric configuration. nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Configuration Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of carbohydrate derivatives, providing detailed information about the connectivity and stereochemistry of the molecule. For 4-Nitrophenyl β-L-arabinofuranoside, both ¹H and ¹³C NMR are crucial for unequivocally assigning the β-configuration of the glycosidic bond, which links the L-arabinofuranose sugar to the 4-nitrophenol aglycone. The stereospecific synthesis of the desired β-L-arabinofuranoside has been confirmed through detailed NMR analysis. researchgate.netnih.gov

In ¹H NMR spectroscopy, the coupling constant between the anomeric proton (H-1) and the adjacent proton on the furanose ring (H-2), denoted as ³JH1-H2, is a powerful diagnostic tool for determining anomeric configuration in furanosides. researchgate.net The magnitude of this coupling constant is dependent on the dihedral angle between the H-1 and H-2 protons.

For arabinofuranosides, a small ³JH1-H2 value, typically in the range of 0–2 Hz, is characteristic of a trans relationship between the H-1 and H-2 protons, which corresponds to the β-anomer. Conversely, a larger coupling constant of around 3–5 Hz indicates a cis relationship, which is indicative of the α-anomer. nih.gov Research on the synthesis of 4-Nitrophenyl β-L-arabinofuranoside has utilized this principle, where the observation of a small ³JH1-H2 coupling constant in the ¹H NMR spectrum serves as definitive proof of the β-configuration. researchgate.netnih.gov

Table 1: Representative ¹H NMR Data for Anomeric Configuration
AnomerTypical ³JH1-H2 (Hz)Dihedral Relationship
α-anomer~ 3-5cis
β-anomer~ 0-2trans

The chemical shift of the anomeric carbon (C-1) in the ¹³C NMR spectrum also provides critical evidence for the assignment of anomeric configuration. researchgate.net Generally, the C-1 resonance of a β-anomer in furanosides appears at a lower frequency (upfield) compared to the corresponding α-anomer. The stereoselective synthesis of 4-Nitrophenyl β-L-arabinofuranoside has been confirmed by analysis of the ¹³C chemical shift of the C-1 atom, corroborating the assignment made from the ¹H NMR data. researchgate.netnih.gov This difference in chemical shift arises from the different electronic environments and steric interactions experienced by the anomeric carbon in the two diastereomeric forms.

Table 2: General ¹³C NMR Chemical Shift Trends for Anomeric Carbons
AnomerRelative C-1 Chemical Shift (δ)
α-anomerDownfield (Higher ppm)
β-anomerUpfield (Lower ppm)

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight and elemental composition of 4-Nitrophenyl β-L-arabinofuranoside. The technique provides a mass-to-charge ratio (m/z) that corresponds to the molecular ion of the compound, thereby verifying its identity. The molecular formula of 4-Nitrophenyl β-L-arabinofuranoside is C₁₁H₁₃NO₇, which gives a calculated molecular weight of approximately 271.22 g/mol and a monoisotopic mass of 271.0692 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm this exact mass, providing an unambiguous verification of the compound's elemental formula.

Table 3: Molecular Weight and Mass Spectrometry Data for 4-Nitrophenyl β-L-arabinofuranoside
ParameterValueSource
Molecular FormulaC₁₁H₁₃NO₇ nih.gov
Molecular Weight271.22 g/mol nih.gov
Exact Mass271.06920175 Da nih.gov
Expected [M+H]⁺272.0764Calculated
Expected [M+Na]⁺294.0581Calculated

Chromatographic Purity Assessment

The purity of 4-Nitrophenyl β-L-arabinofuranoside is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). cloudfront.netnih.gov These methods separate the target compound from any unreacted starting materials, by-products, or other impurities.

For HPLC analysis, a reversed-phase column (e.g., C18) is commonly used. nih.govlibios.fr A typical mobile phase might consist of a gradient system of water and an organic solvent like acetonitrile. libios.fr Detection is often performed using a UV detector, as the 4-nitrophenyl group is strongly UV-active. nih.govlibios.fr The purity is determined by comparing the peak area of the main product to the total area of all peaks in the chromatogram. cloudfront.net

Table 4: Example HPLC Conditions for Analysis of Related Nitrophenyl Glycosides
ParameterCondition
ColumnReversed-Phase C18
Mobile PhaseMethanol (B129727)/Acetonitrile and Water/Buffer gradient
DetectionUV-Vis (e.g., 290 nm or 254 nm) nih.govlibios.fr
Flow RateTypically 0.4 - 1.0 mL/min nih.govlibios.fr

Application As a Substrate for β L Arabinofuranosidases

Principles of Chromogenic Substrate Utilization in Glycosidase Assays

Chromogenic substrates are instrumental in the field of enzymology, providing a straightforward method for detecting and quantifying enzyme activity. In the context of glycosidase assays, these substrates are synthetic molecules that mimic the natural substrates of these enzymes but are engineered to produce a colored product upon enzymatic cleavage.

The utility of 4-nitrophenyl β-L-arabinofuranoside as a chromogenic substrate lies in its chemical structure. The β-L-arabinofuranosyl moiety is linked to a 4-nitrophenyl group (also known as p-nitrophenyl group). In the presence of a β-L-arabinofuranosidase, the glycosidic bond connecting the sugar and the 4-nitrophenyl group is hydrolyzed. This enzymatic cleavage releases the L-arabinofuranose sugar and the 4-nitrophenolate (B89219) anion, which, under alkaline conditions, tautomerizes to the yellow-colored p-nitrophenolate. acs.org The intensity of the yellow color is directly proportional to the amount of 4-nitrophenol (B140041) released and, consequently, to the enzymatic activity.

The release of 4-nitrophenol can be conveniently and accurately measured using a spectrophotometer. acs.org The p-nitrophenolate ion exhibits a strong absorbance of light at a wavelength of 405 nm. nih.gov To perform the assay, a solution containing the enzyme is incubated with 4-nitrophenyl β-L-arabinofuranoside at a specific temperature and pH. acs.org At timed intervals, the reaction is stopped, often by adding a basic solution like sodium carbonate, which also ensures the complete conversion of 4-nitrophenol to its colored phenolate (B1203915) form. whiterose.ac.uk The absorbance of the resulting solution is then measured at 405 nm. By comparing the absorbance values to a standard curve prepared with known concentrations of 4-nitrophenol, the amount of product formed over time can be determined, allowing for the calculation of the reaction rate. nih.govwhiterose.ac.uk

Characterization of β-L-Arabinofuranosidases

The chromogenic nature of 4-nitrophenyl β-L-arabinofuranoside makes it an invaluable tool for the characterization of β-L-arabinofuranosidases.

The simplicity and high-throughput potential of assays using 4-nitrophenyl β-L-arabinofuranoside facilitate the discovery and screening of novel β-L-arabinofuranosidases from various biological sources. nih.gov For instance, it has been instrumental in identifying and characterizing these enzymes from the human gut microbiome, including from bacteria such as Bacteroides thetaiotaomicron and Bifidobacterium longum. acs.orgnih.gov Researchers can screen complex biological samples, such as microbial cultures or environmental isolates, for the presence of β-L-arabinofuranosidase activity by detecting the release of 4-nitrophenol. This has been pivotal in understanding the role of these enzymes in the degradation of complex plant polysaccharides by gut bacteria. acs.orgnih.gov

4-Nitrophenyl β-L-arabinofuranoside is also crucial for determining the substrate specificity and inhibition profiles of β-L-arabinofuranosidases. By using this substrate in the presence of various potential inhibitors, the potency and mechanism of these inhibitors can be assessed. acs.orgnih.gov For example, it has been used to study the inhibitory effects of β-L-arabinofurano-cyclitol aziridines and other covalent inhibitors on β-L-arabinofuranosidases like HypBA1 and BtGH146. acs.orgnih.gov The residual enzymatic activity, measured by the rate of hydrolysis of 4-nitrophenyl β-L-arabinofuranoside, provides a quantitative measure of the inhibitor's efficacy. acs.orgnih.gov

Kinetic Analysis of β-L-Arabinofuranosidase Activity

The use of 4-nitrophenyl β-L-arabinofuranoside allows for the detailed kinetic analysis of β-L-arabinofuranosidase activity. By measuring the initial reaction velocities at varying substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency.

In a typical kinetic experiment, the concentration of 4-nitrophenyl β-L-arabinofuranoside is varied, and the initial rate of 4-nitrophenol release is measured for each concentration. whiterose.ac.uk The data can then be plotted, for example, using a Michaelis-Menten plot, to determine the kinetic constants.

Enzyme Inhibition Studies Utilizing 4-Nitrophenyl β-L-Arabinofuranoside

In the field of enzyme kinetics, chromogenic substrates like 4-Nitrophenyl β-L-arabinofuranoside are fundamental tools for studying enzyme inhibition. While the compound itself is a substrate and not an inhibitor, its reaction is essential for quantifying the effects of potential inhibitory compounds.

In a typical inhibition assay, the rate of hydrolysis of 4-Nitrophenyl β-L-arabinofuranoside by a β-L-arabinofuranosidase is measured in the absence and presence of a potential inhibitor. A decrease in the rate of 4-nitrophenol production indicates that the tested compound is inhibiting the enzyme's activity. By measuring this rate at various concentrations of both the substrate and the inhibitor, researchers can determine the type of inhibition (e.g., competitive, non-competitive) and calculate the inhibitor's potency (e.g., Kᵢ value). This makes 4-Nitrophenyl β-L-arabinofuranoside an indispensable reagent for the discovery and characterization of new enzyme inhibitors.

Enzymological and Biochemical Investigations with 4 Nitrophenyl β L Arabinofuranoside

Investigation of Enzyme-Substrate Interactions

The synthetic substrate 4-nitrophenyl β-L-arabinofuranoside plays a pivotal role in the study of β-L-arabinofuranosidases, enzymes that cleave terminal, non-reducing α-L-arabinofuranosyl residues from various polysaccharides. nih.govnih.gov Its utility stems from the chromogenic properties of the 4-nitrophenol (B140041) (pNP) leaving group, which allows for convenient and continuous monitoring of enzyme activity through spectrophotometry. ontosight.ai This section delves into how this synthetic substrate is employed to elucidate the intricacies of enzyme-substrate interactions at the active site.

Active Site Mapping via Substrate Analogues

The binding of 4-nitrophenyl β-L-arabinofuranoside to the active site of β-L-arabinofuranosidases provides crucial insights into the architecture of the substrate-binding pocket. In a study of a GH51 α-L-arabinofuranosidase from Geobacillus stearothermophilus, the crystal structure in complex with 4-nitrophenyl α-L-arabinofuranoside (PNP-Araf) revealed that the arabinofuranose ring adopts a specific conformation (4E) within the active site. nih.gov This distortion of the sugar from its preferred solution conformation is a key aspect of enzymatic catalysis, pre-activating the substrate for cleavage. nih.govacs.org

By comparing the binding of different substrate analogues, researchers can map the specific interactions between the enzyme and the substrate. For instance, studies on a bifunctional β-D-xylosidase/α-L-arabinofuranosidase utilized both 4-nitrophenyl-β-D-xylopyranoside (4NPX) and 4-nitrophenyl-α-L-arabinofuranoside (4NPA) to probe the roles of active site residues. nih.gov The differential effects of mutations on the hydrolysis rates of these two substrates helped to distinguish residues involved in distorting the pyranosyl substrate from those involved in other catalytic steps. nih.gov This approach allows for a detailed dissection of the contributions of individual amino acid residues to substrate recognition and catalysis.

Residue Involvement in Substrate Binding

Site-directed mutagenesis is a powerful technique used in conjunction with substrates like 4-nitrophenyl β-L-arabinofuranoside to identify and characterize the roles of specific amino acid residues in substrate binding and catalysis. In many glycoside hydrolase families, including those containing β-L-arabinofuranosidases, glutamate (B1630785) and/or aspartate residues are key players in the catalytic mechanism. oup.comnih.gov

For example, in the GH51 family of α-L-arabinofuranosidases, two conserved glutamic acid residues have been identified as the catalytic acid-base and nucleophile. nih.govoup.com Mutation of these residues to a non-catalytic amino acid, such as alanine, typically results in a drastic reduction or complete loss of enzymatic activity, confirming their essential role. nih.govoup.com In a study on an α-L-arabinofuranosidase from Bacillus subtilis (BsAbfA), residues E173 and E292 were identified as the putative acid-base and nucleophilic catalysts, respectively, based on sequence alignments and molecular docking. nih.gov The interaction of these residues with the substrate analogue is crucial for positioning the substrate correctly for catalysis and for stabilizing the transition state.

The table below summarizes key residues identified in the active sites of various β-L-arabinofuranosidases and their proposed functions in binding and catalysis, often elucidated through studies involving 4-nitrophenyl β-L-arabinofuranoside.

Mechanistic Enzymology of β-L-Arabinofuranosidases

The chromogenic substrate 4-nitrophenyl β-L-arabinofuranoside is instrumental in dissecting the catalytic mechanisms of β-L-arabinofuranosidases. Its hydrolysis provides a readily measurable signal that allows for detailed kinetic analyses, which are fundamental to understanding how these enzymes function at a molecular level.

Elucidation of Hydrolytic Mechanisms (e.g., retaining or inverting)

Glycoside hydrolases are broadly classified into two major mechanistic groups: retaining and inverting enzymes, based on the stereochemical outcome at the anomeric carbon of the substrate upon hydrolysis. oup.comresearchgate.net Retaining enzymes catalyze hydrolysis via a two-step, double-displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate, resulting in a product with the same anomeric configuration as the substrate. oup.comyoutube.com In contrast, inverting enzymes utilize a single-step, single-displacement mechanism where a water molecule directly attacks the anomeric carbon, leading to an inversion of the anomeric stereochemistry. oup.comresearchgate.net

Studies on α-L-arabinofuranosidases from GH families 51 and 54 have provided evidence that they are retaining enzymes. acs.orgoup.com The proposed mechanism involves two key glutamic acid residues acting as the catalytic nucleophile and the acid/base catalyst. acs.orgnih.gov The hydrolysis of 4-nitrophenyl β-L-arabinofuranoside by these enzymes proceeds with retention of the anomeric configuration. Conversely, enzymes from other families, such as GH43, are known to be inverting enzymes. researchgate.net

Identification of Catalytic Residues

The combination of site-directed mutagenesis and kinetic analysis with 4-nitrophenyl β-L-arabinofuranoside is a powerful strategy for identifying the catalytic residues of β-L-arabinofuranosidases. As mentioned previously, conserved aspartate and/or glutamate residues are typically the catalytic workhorses in most glycoside hydrolases. oup.com

In the α-L-arabinofuranosidase from Thermobacillus xylanilyticus, mutagenesis studies strongly supported the hypothesis that Glu176 functions as the catalytic acid-base and Glu298 acts as the nucleophile. oup.com Similarly, for the Bacillus subtilis BsAbfA, sequence alignment and molecular docking pointed to E173 and E292 as the key catalytic residues. nih.gov The kinetic parameters, such as Km and kcat, determined using 4-nitrophenyl β-L-arabinofuranoside, are significantly altered upon mutation of these residues, providing quantitative evidence for their catalytic roles.

Influence of Environmental Factors on β-L-Arabinofuranosidase Activity

The activity of β-L-arabinofuranosidases, like all enzymes, is profoundly influenced by environmental conditions such as pH and temperature. The use of 4-nitrophenyl β-L-arabinofuranoside allows for the straightforward determination of the optimal conditions for enzyme activity and stability.

For instance, a study on three α-L-arabinofuranosidases from a compost metagenome (AFase-H4, D3, and E3) revealed different temperature and pH optima. researchgate.net AFase-E3 and H4 showed optimal activity at 60°C, while AFase-D3 was most active at a cooler 25°C. researchgate.net The optimal pH for these enzymes ranged from 4.0 to 5.0. researchgate.net An α-L-arabinofuranosidase from Geobacillus vulcani (GvAbf) exhibited optimal activity at a higher temperature of 70°C and a pH of 5.0. researchgate.net A thermostable α-L-arabinofuranosidase from Caldicellulosiruptor saccharolyticus demonstrated maximum activity at an even higher temperature of 80°C and a pH of 5.5. nih.gov

The thermal stability of these enzymes also varies significantly. The GvAbf enzyme was found to be highly thermostable, retaining much of its activity after incubation at elevated temperatures. researchgate.net The enzyme from C. saccharolyticus had a half-life of 49 hours at 75°C. nih.gov In contrast, the α-L-arabinofuranosidase from Bacillus subtilis (BsAbfA) was most stable below 40°C, with its stability decreasing significantly at temperatures above 50°C. nih.gov

The kinetic parameters Km and Vmax (or kcat) are also determined under optimal conditions to provide a comprehensive understanding of the enzyme's catalytic efficiency. The table below presents a summary of the optimal conditions and kinetic parameters for several β-L-arabinofuranosidases, determined using 4-nitrophenyl β-L-arabinofuranoside as the substrate.

Compound List

pH Optima Determination

There is no specific information available in the provided search results regarding the determination of pH optima for enzymes acting on 4-Nitrophenyl β-L-arabinofuranoside. Research in this area would be necessary to characterize the optimal pH conditions for any such enzymatic activity.

Temperature Optima and Stability

No data could be retrieved from the search results concerning the temperature optima or thermal stability of enzymes utilizing 4-Nitrophenyl β-L-arabinofuranoside as a substrate. This information is critical for understanding the operational range and stability of relevant enzymes.

Effect of Metal Ions and Other Cofactors

Information regarding the effect of metal ions or other cofactors on the enzymatic hydrolysis of 4-Nitrophenyl β-L-arabinofuranoside is not present in the available literature. Investigating these effects would be essential for a complete biochemical understanding, including potential enzyme activation or inhibition.

Broader Research Applications and Methodological Advancements

Development of High-Throughput Screening Assays for β-L-Arabinofuranosidase Activity

4-Nitrophenyl β-L-arabinofuranoside is an ideal substrate for developing high-throughput screening (HTS) assays. The principle of the assay is straightforward and robust: the target enzyme, a β-L-arabinofuranosidase, cleaves the glycosidic bond between the L-arabinofuranose sugar and the 4-nitrophenyl group. This enzymatic hydrolysis releases 4-nitrophenol (B140041), a chromophore that, under alkaline conditions, yields the intensely yellow 4-nitrophenolate (B89219) anion. The concentration of this anion can be rapidly and accurately quantified by measuring absorbance at approximately 400-420 nm. neogen.commegazyme.com

This colorimetric method is highly adaptable to a microplate format, allowing for the simultaneous screening of thousands of samples. Researchers can use this HTS approach to:

Screen metagenomic libraries for novel β-L-arabinofuranosidase genes.

Analyze the effects of directed evolution or site-directed mutagenesis on enzyme activity.

Identify potent inhibitors of β-L-arabinofuranosidases from large chemical libraries.

The direct relationship between color intensity and enzymatic activity facilitates a rapid, cost-effective, and quantitative means of identifying promising enzyme candidates or inhibitors for further study.

Integration into Microbial and Environmental Enzyme Profiling

The substrate's specificity allows researchers to probe for a distinct enzymatic activity within a complex mixture of proteins, making it invaluable for functional metagenomics and ecological studies.

The human gut microbiome harbors a vast and diverse repertoire of carbohydrate-active enzymes (CAZymes) that are crucial for degrading dietary fibers. biorxiv.orgnih.gov Identifying the specific functions of these enzymes is a major goal in microbiome research. The use of specific substrates like 4-Nitrophenyl β-L-arabinofuranoside is critical in this endeavor.

A landmark application was the characterization of a novel β-L-arabinofuranosidase, HypBA1, from the gut bacterium Bifidobacterium longum. nih.gov The existence of β-L-arabinofuranosyl linkages in plant glycans was known, but the enzymes responsible for their degradation were elusive. The chemical synthesis of 4-Nitrophenyl β-L-arabinofuranoside was essential to detect and characterize HypBA1, revealing it to be the first member of a new glycoside hydrolase family, GH127. nih.govnih.gov This discovery demonstrated that gut bacteria possess specialized enzymatic machinery to break down previously unappreciated components of dietary fiber. nih.gov

Studies on HypBA1 revealed that 4-Nitrophenyl β-L-arabinofuranoside was an efficient substrate, showing a higher apparent affinity compared to other substrates and enabling detailed kinetic analysis. nih.gov

Table 1: Illustrative Kinetic Parameters of a β-L-Arabinofuranosidase (HypBA1 from B. longum) with 4-Nitrophenyl β-L-arabinofuranoside
EnzymeSubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (s⁻¹mM⁻¹)Reference
HypBA14-Nitrophenyl β-L-arabinofuranoside0.852.12.5 nih.gov

This table presents the Michaelis-Menten kinetic constants for the HypBA1 enzyme, demonstrating the substrate's utility in quantitative enzyme characterization.

Beyond the microbiome, this chromogenic substrate can be used to measure β-L-arabinofuranosidase activity in various complex environmental matrices, such as soil, compost, and industrial biomass. nih.govillinois.edu Assaying enzyme activities in these samples provides critical insights into nutrient cycling, organic matter decomposition, and the potential for biotechnological applications. frontiersin.org

When using p-nitrophenyl-based substrates in soil, researchers must account for potential artifacts, such as the sorption of the released 4-nitrophenol to soil particles and interference from dissolved organic matter, which can also absorb light at the detection wavelength. illinois.eduillinois.edu Methodologies have been developed to correct for these issues, ensuring that the measured activity accurately reflects the enzymatic potential of the soil ecosystem. illinois.edu

Enzymatic Synthesis and Transglycosylation Reactions

The applications of 4-Nitrophenyl β-L-arabinofuranoside extend beyond its use as a reporter substrate for hydrolysis. In the hands of retaining glycoside hydrolases, it can act as an activated glycosyl donor for the synthesis of new, valuable compounds.

Retaining glycoside hydrolases, such as the HypBA1 enzyme, catalyze hydrolysis via a double-displacement mechanism that involves a covalent glycosyl-enzyme intermediate. nih.gov This intermediate can be intercepted by nucleophiles other than water, leading to a transglycosylation reaction. The 4-nitrophenyl group is an excellent leaving group, which makes the glycosidic bond labile and promotes the formation of the glycosyl-enzyme intermediate.

Therefore, 4-Nitrophenyl β-L-arabinofuranoside is an effective donor of the β-L-arabinofuranosyl moiety. When the enzyme is provided with a suitable acceptor molecule (e.g., an alcohol or another sugar) in the reaction mixture, it can transfer the arabinofuranosyl group to the acceptor, creating a new glycosidic bond. nih.govnih.gov

A significant application of transglycosylation is the synthesis of novel oligosaccharides and alkyl glycosides, which can have applications as prebiotics, pharmaceuticals, or fine chemicals. Research has shown that the β-L-arabinofuranosidase HypBA1 can use its transglycosylation capability to produce alkyl β-L-arabinofuranosides when simple alcohols are used as acceptors. nih.gov For example, when methanol (B129727) is present as an acceptor, the enzyme synthesizes methyl β-L-arabinofuranoside. nih.gov

This principle can be extended to more complex acceptors. If a monosaccharide or oligosaccharide is used as the acceptor, a new, more complex oligosaccharide with a terminal β-L-arabinofuranosyl residue can be produced. This synthetic capability opens a pathway for creating rare oligosaccharides that are difficult to produce through traditional chemical synthesis.

Table 2: Transglycosylation Reactions Catalyzed by a Retaining β-L-Arabinofuranosidase Using an Activated Donor
Glycosyl DonorAcceptor MoleculeEnzymeTransglycosylation ProductReference
4-Nitrophenyl β-L-arabinofuranoside (conceptual)MethanolHypBA1Methyl β-L-arabinofuranoside nih.gov
4-Nitrophenyl β-L-arabinofuranoside (conceptual)EthanolHypBA1Ethyl β-L-arabinofuranoside nih.gov
4-Nitrophenyl β-L-arabinofuranoside (conceptual)D-GlucoseHypBA1β-L-Araf-(1→X)-β-D-Glc(Potential)

This table illustrates the confirmed use of a retaining β-L-arabinofuranosidase for transglycosylation with alcohol acceptors and the potential for oligosaccharide synthesis using a sugar acceptor. The use of 4-Nitrophenyl β-L-arabinofuranoside as the donor is based on its established role as an activated substrate for the enzyme.

Regioselectivity and Stereoselectivity in Enzymatic Oligosaccharide Synthesis

The enzymatic synthesis of oligosaccharides offers significant advantages over chemical methods, primarily due to the high degree of control over the formation of specific glycosidic linkages. This control is defined by the regioselectivity and stereoselectivity of the enzymes employed. In the context of 4-nitrophenyl β-L-arabinofuranoside, this chromogenic substrate serves as a valuable tool for studying and exploiting these enzymatic properties in the synthesis of novel arabinofuranosyl-containing oligosaccharides.

Enzymatic approaches to oligosaccharide synthesis primarily utilize two major classes of enzymes: glycosyltransferases and glycoside hydrolases. Glycosyltransferases catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule, and are known for their high stereo- and regiospecificity. uliege.be Glycoside hydrolases, while naturally responsible for the cleavage of glycosidic bonds, can be used in synthesis through their transglycosylation activity. In this mode, the enzyme transfers a glycosyl moiety from a donor substrate, such as 4-nitrophenyl β-L-arabinofuranoside, to an acceptor molecule other than water.

The inherent selectivity of these enzymes circumvents the need for complex protection and deprotection steps that are characteristic of chemical synthesis, making the process more efficient and environmentally benign. The anomeric configuration of both the donor and acceptor molecules can significantly influence the regioselectivity of the enzymatic reaction, leading to the formation of different linkage isomers.

Detailed Research Findings

Research into the enzymatic synthesis of oligosaccharides using arabinofuranosidases has demonstrated the potential to generate a diverse range of products. A notable example is the use of the arabinofuranosyl hydrolase Araf51 from Clostridium thermocellum. This enzyme has been shown to be effective in catalyzing the oligomerization of p-nitrophenyl furanosides, which act as glycosyl donors. uliege.be

In a self-condensation reaction using a p-nitrophenyl arabinofuranoside, Araf51 was capable of synthesizing all possible regioisomers of the corresponding di-arabinofuranoside. The enzyme exhibited a kinetic preference for transferring the arabinofuranosyl residue to the 2-OH position of the acceptor, while thermodynamically favoring transfer to the primary hydroxyl group. This allows for the modulation of the regiochemical outcome of the reaction by controlling the reaction time. uliege.be Specifically, linkages such as (1,2), (1,3), (1,5), and (1,6) were all successfully formed. uliege.be

The stereoselectivity of these enzymatic reactions is also a key feature. Glycoside hydrolases and glycosyltransferases are highly specific for the anomeric configuration of the glycosidic bond they form. While intermolecular glycosylation with some chemical donors can result in a mixture of α- and β-isomers, enzymatic catalysis typically proceeds with high stereospecificity, yielding a single anomer. nih.gov For instance, the synthesis of 4-nitrophenyl β-L-arabinofuranoside itself has been achieved with high stereoselectivity using specific chemical methods to ensure the formation of the desired β-anomer. nih.gov This stereochemical purity is crucial for its subsequent use as a substrate in enzymatic reactions where the enzyme's specificity for the β-linkage is paramount.

The following table summarizes the regioselectivity observed in the enzymatic self-condensation of a p-nitrophenyl arabinofuranoside catalyzed by Araf51 from Clostridium thermocellum.

EnzymeDonor SubstrateAcceptorObserved Regioisomers (Linkage)Key Findings
Arabinofuranosyl hydrolase (Araf51) from Clostridium thermocellump-Nitrophenyl L-arabinofuranosidep-Nitrophenyl L-arabinofuranosideβ-(1→2), β-(1→3), β-(1→5), β-(1→6)All possible regioisomers were formed. The ratio of isomers could be controlled by reaction time, with a kinetic preference for the (1→2) linkage and thermodynamic preference for linkages involving the primary hydroxyl group.

This ability to generate a variety of linkage types from a single precursor highlights the versatility of enzymatic methods in creating complex carbohydrate structures for further research and application.

Future Research Directions and Challenges

Development of Advanced Substrate Analogues for Mechanistic Probes

While 4-nitrophenyl β-L-arabinofuranoside is effective for detecting and quantifying β-L-arabinofuranosidase activity, there is a growing need for more sophisticated substrate analogues to probe the intricate catalytic mechanisms of these enzymes. The synthesis of modified substrates, such as 4-nitrophenyl β-D-fucofuranoside, an analogue of galactofuranosides, has been explored to understand the influence of specific hydroxyl groups on substrate-enzyme interactions. researchgate.net In one study, the synthesized fucofuranoside was not hydrolyzed by the exo-β-D-galactofuranosidase from Penicillium fellutanum, indicating that the hydroxyl group at C-6 is essential for the enzyme's interaction with the substrate. researchgate.net

Future work should focus on creating a broader range of analogues with systematic modifications to the arabinofuranose ring. These could include:

Fluorinated analogues: To probe the role of specific hydroxyl groups in catalysis through hydrogen bonding.

Thio- and iminosugar analogues: To trap the enzyme-substrate complex and allow for detailed structural and kinetic analysis.

Analogues with different leaving groups: To investigate the electronic requirements of the transition state.

By designing and synthesizing such compounds, researchers can gain a more nuanced understanding of the catalytic cycle, including the conformational changes the substrate undergoes within the active site.

High-Resolution Structural Studies of β-L-Arabinofuranosidase-Substrate Complexes

Obtaining high-resolution crystal structures of β-L-arabinofuranosidases in complex with their substrates or substrate analogues is paramount for a detailed understanding of their function. While structures of related α-L-arabinofuranosidases have been determined, providing insights into substrate recognition and catalysis, there is a comparative lack of structural information for β-L-arabinofuranosidases. nih.govresearchgate.net

Structural studies on α-L-arabinofuranosidases have revealed conserved features in substrate binding across different organisms, from bacteria to fungi. nih.gov For instance, the structure of a fungal α-L-arabinofuranosidase from Meripilus giganteus has been solved, and complexes with L-arabinose and various inhibitors have elucidated key enzyme-substrate interactions. nih.gov Similarly, the crystal structures of an α-L-arabinofuranosidase from Aspergillus kawachii (AkAbfB) have identified a novel arabinose-binding domain and pinpointed the catalytic residues through complexes with arabinofuranose. researchgate.net

Future research should prioritize the crystallization of β-L-arabinofuranosidases with 4-nitrophenyl β-L-arabinofuranoside or its non-hydrolyzable analogues. These studies would:

Visualize the precise binding mode of the substrate in the active site.

Identify key amino acid residues involved in substrate recognition and catalysis.

Elucidate the conformational pathway of the substrate during the enzymatic reaction.

Such structural data are essential for rational enzyme engineering and the design of specific inhibitors.

Elucidating the Biological Roles of β-L-Arabinofuranosidases in Specific Systems

β-L-arabinofuranosidases are known to be involved in the degradation of plant cell wall materials, but their specific biological roles in different organisms and ecosystems are not fully understood. 4-Nitrophenyl β-L-arabinofuranoside serves as a critical tool for identifying and characterizing these enzymes in various biological contexts.

For example, in the human gut, bacteria like Bifidobacterium longum utilize a suite of enzymes to break down complex plant polysaccharides. nih.gov Two α-L-arabinofuranosidases from B. longum, BlArafC and BlArafB, have been shown to work synergistically to degrade arabinan, with one cleaving the side chains and the other acting on the backbone. nih.gov While these are α-L-arabinofuranosidases, the principle of cooperative action among different glycoside hydrolases is likely to apply to β-L-arabinofuranosidases as well.

Future research using 4-nitrophenyl β-L-arabinofuranoside as a probe should aim to:

Screen for novel β-L-arabinofuranosidases in diverse environments, from soil and marine ecosystems to the gut microbiomes of various animals.

Investigate the regulation and expression of β-L-arabinofuranosidase genes in response to different plant-based substrates.

Clarify the role of these enzymes in plant-pathogen interactions and in the symbiotic relationships between microbes and their hosts.

Understanding the specific functions of these enzymes in their native systems will provide valuable insights into nutrient cycling, biomass degradation, and host-microbe co-evolution.

Application in Glycobiological Engineering and Biocatalysis

The enzymatic activity of β-L-arabinofuranosidases, assayed using substrates like 4-nitrophenyl β-L-arabinofuranoside, holds significant potential for applications in glycobiological engineering and biocatalysis. These enzymes can be harnessed for the synthesis of valuable arabinofuranosides through transglycosylation reactions.

The development of robust and stable β-L-arabinofuranosidases is a key objective. For instance, an α-L-arabinofuranosidase from the fungus Pleurotus ostreatus has been recombinantly expressed and shown to have high stability over a broad pH range, enhancing its potential for biotechnological use. nih.gov Similar efforts to identify and engineer stable β-L-arabinofuranosidases are crucial.

Future research in this area should focus on:

Engineering β-L-arabinofuranosidases for enhanced stability, altered substrate specificity, and improved transglycosylation efficiency.

Developing "glycosynthases" from β-L-arabinofuranosidases, which are mutant enzymes capable of synthesizing glycosidic bonds but not hydrolyzing them.

Utilizing these enzymes for the synthesis of bioactive compounds, such as prebiotics and drug glycosides.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Nitrophenyl β-L-arabinofuranoside?

  • Methodological Answer : The synthesis of 4-nitrophenyl β-L-arabinofuranoside can be approached via enzymatic or chemical routes. For enzymatic synthesis, β-L-arabinofuranosidase-mediated coupling of 4-nitrophenol to L-arabinose is a common strategy, requiring optimization of pH (5.0–7.0), temperature (30–37°C), and enzyme-substrate ratios . Chemical synthesis involves phosphorylation of L-arabinofuranose followed by coupling to 4-nitrophenol using carbodiimide reagents. Structural confirmation should employ NMR (e.g., 1^1H, 13^13C) and mass spectrometry (MS) to verify stereochemistry and purity .

Q. How can researchers determine the purity and structural integrity of 4-nitrophenyl β-L-arabinofuranoside?

  • Methodological Answer : Purity assessment typically uses reverse-phase HPLC with UV detection (λ = 280–320 nm for nitrophenyl absorbance), achieving >95% purity . Structural validation requires tandem techniques:

  • NMR : Confirm glycosidic bond configuration via 1^1H NMR coupling constants (e.g., J1,2J_{1,2} ≈ 2–4 Hz for β-L-arabinofuranoside).
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (271.22 g/mol) and fragmentation patterns .

Q. What are optimal storage conditions for 4-nitrophenyl β-L-arabinofuranoside to prevent degradation?

  • Methodological Answer : Store at -20°C in anhydrous, neat form to avoid hydrolysis. Stability studies indicate degradation occurs above 25°C or in aqueous buffers (pH < 4 or > 8), releasing 4-nitrophenol. For long-term storage, lyophilize and store under inert gas (e.g., argon) .

Advanced Research Questions

Q. How should researchers design enzyme activity assays using 4-nitrophenyl β-L-arabinofuranoside as a substrate?

  • Methodological Answer : Use continuous spectrophotometric assays (λ = 405 nm) to monitor 4-nitrophenol release. Key parameters:

  • Substrate Saturation : Test 0.1–10 mM substrate concentrations to establish KmK_m.
  • Enzyme Controls : Include heat-inactivated enzyme and substrate-only blanks.
  • Buffer Compatibility : Avoid phosphate buffers (interferes with nitrophenol detection); use HEPES or Tris (pH 6.5–7.5) .

Q. How to resolve conflicting data in enzyme specificity studies (e.g., negligible activity in chitinase assays)?

  • Methodological Answer : Discrepancies may arise from enzyme source or substrate specificity. For example, chitinases may lack α-L-arabinofuranosidase activity due to steric hindrance from the 4-nitrophenyl group. Validate with orthogonal methods:

  • HPLC-MS : Quantify unhydrolyzed substrate.
  • Alternative Substrates : Compare activity with fluorogenic analogs (e.g., 4-methylumbelliferyl derivatives) .

Q. What factors influence the stability of 4-nitrophenyl β-L-arabinofuranoside under experimental conditions?

  • Methodological Answer : Stability is pH- and temperature-dependent. Degradation pathways include:

  • Acidic/Basic Hydrolysis : Nitrophenyl group cleavage at extreme pH.
  • Thermal Decomposition : Above 40°C, detectable via TLC or HPLC.
    Pre-experiment stability assays (1–24 hrs) under intended conditions are critical .

Q. How can structural modifications enhance the utility of 4-nitrophenyl β-L-arabinofuranoside in mechanistic studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro at para-position) to stabilize the glycosidic bond. Alternatively, deuterate the anomeric carbon (C1C_1) for kinetic isotope effect (KIE) studies to probe transition-state mechanisms. Post-modification characterization requires 2^2H NMR and high-resolution MS .

Q. How to interpret non-linear kinetics in enzyme inhibition studies using this substrate?

  • Methodological Answer : Non-linear Lineweaver-Burk plots may indicate allosteric modulation or substrate inhibition. Address via:

  • Substrate Titration : Test 0.1–20 mM to identify inhibitory thresholds.
  • Competitive Assays : Co-incubate with non-hydrolyzable analogs (e.g., 4-nitrophenyl β-L-arabinofuranoside-1-phosphate) to distinguish binding vs. catalytic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.